molecular formula C23H38O3 B12417368 20a-Acetoxy-5b-pregnan-3a-ol-d5

20a-Acetoxy-5b-pregnan-3a-ol-d5

Cat. No.: B12417368
M. Wt: 367.6 g/mol
InChI Key: GQXZPRCPDHVBKD-FWQUXNTDSA-N
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Description

20α-Acetoxy-5β-pregnan-3α-ol-d5 is a deuterated steroid derivative, serving as a stable isotope-labeled intermediate in synthesizing Pregnanediol-d5 3α-O-β-D-Glucuronide, a biomarker used to monitor reproductive status in dairy cows and adjust urinary hormonal profiles in human menstrual studies . Its structure features a 5β-pregnane backbone with an acetoxy group at C20, a hydroxyl group at C3α, and five deuterium atoms (d5) replacing protium, enhancing its utility in mass spectrometry as an internal standard .

Properties

Molecular Formula

C23H38O3

Molecular Weight

367.6 g/mol

IUPAC Name

[(1S)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1/i1D3,14D,19D

InChI Key

GQXZPRCPDHVBKD-FWQUXNTDSA-N

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@]([2H])(C([2H])([2H])[2H])OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, the synthesis might involve the use of specific catalysts, solvents, and temperature conditions to ensure the formation of Compound 20 with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of Compound 20 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Compound 20 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, acids, and bases are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Compound 20 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is employed in studies involving cellular processes and molecular interactions.

    Medicine: Compound 20 has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which Compound 20 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Research Implications

  • Isotopic Labeling: The d5 label in 20α-Acetoxy-5β-pregnan-3α-ol-d5 enables precise quantification in complex biological matrices, advancing reproductive endocrinology research .
  • Structural-Activity Relationships (SAR) : Comparisons highlight the necessity of C3α-OH and C20-ketone for GABA-A activity, while acetoxy groups and 5β configurations favor metabolic stability .

Biological Activity

20a-Acetoxy-5b-pregnan-3a-ol-d5 is a synthetic derivative of pregnane, a steroid compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

20a-Acetoxy-5b-pregnan-3a-ol-d5 has a molecular formula of C23H38O3 and a molecular weight of approximately 370.55 g/mol. Its structure includes an acetoxy group at the 20a position and a hydroxyl group at the 3a position, which are critical for its biological interactions.

The biological activity of 20a-Acetoxy-5b-pregnan-3a-ol-d5 is primarily attributed to its ability to interact with specific molecular targets, including steroid receptors and enzymes involved in metabolic pathways. The compound may exert its effects through:

  • Binding to Steroid Receptors : It is hypothesized that this compound can bind to progesterone and glucocorticoid receptors, influencing gene expression related to reproductive and stress responses.
  • Modulation of Enzyme Activity : The acetoxy group may enhance the compound's ability to inhibit enzymes involved in steroid metabolism, potentially leading to altered physiological effects.

Biological Activities

Research indicates several biological activities associated with 20a-Acetoxy-5b-pregnan-3a-ol-d5:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Endocrine Modulation : The compound may influence hormonal pathways, affecting conditions such as hormonal imbalances or disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
NeuroprotectiveProtection against oxidative stress
Hormonal modulationInfluence on steroid hormone levels

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that 20a-Acetoxy-5b-pregnan-3a-ol-d5 significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with 20a-Acetoxy-5b-pregnan-3a-ol-d5 resulted in decreased markers of apoptosis and increased cell survival rates compared to untreated controls.

Research Findings

Recent research highlights the compound's potential therapeutic applications:

  • Cancer Therapy : Ongoing studies are evaluating its efficacy in combination therapies for various cancers, particularly those resistant to conventional treatments.
  • Neurodegenerative Diseases : Investigations into its neuroprotective effects are expanding, with a focus on conditions like Alzheimer's disease.

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